molecular formula C19H18Br2N2O3 B301611 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B301611
M. Wt: 482.2 g/mol
InChI Key: YSMNKCQAUQWEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that belongs to the class of chromene derivatives. This compound has been studied for its potential applications in various scientific fields.

Scientific Research Applications

2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for its potential applications in various scientific fields. One of the applications is in the field of medicinal chemistry, where this compound has been investigated for its potential anticancer activity. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibits cytotoxic activity against various cancer cell lines. This compound has also been reported to exhibit anti-inflammatory and antimicrobial activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potential anticancer activity. However, one of the limitations is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One of the directions is to investigate its potential applications in other scientific fields, such as the development of new antimicrobial agents. Another direction is to further study its mechanism of action to better understand its potential therapeutic applications. Additionally, the synthesis of analogs of this compound may lead to the development of new compounds with improved activity and selectivity.

Synthesis Methods

The synthesis of 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been reported in the literature. One of the methods involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with malononitrile and dimedone in the presence of ammonium acetate as a catalyst. The resulting product is then treated with hydrazine hydrate to obtain the final product.

properties

Product Name

2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Molecular Formula

C19H18Br2N2O3

Molecular Weight

482.2 g/mol

IUPAC Name

2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H18Br2N2O3/c1-19(2)6-13(24)16-14(7-19)26-18(23)11(8-22)15(16)10-4-9(20)5-12(21)17(10)25-3/h4-5,15H,6-7,23H2,1-3H3

InChI Key

YSMNKCQAUQWEDZ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC(=C3OC)Br)Br)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC(=C3)Br)Br)OC)C(=O)C1)C

Origin of Product

United States

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